molecular formula C₃₂H₄₉NNa₂O₁₁ B1145838 Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt CAS No. 75672-31-0

Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt

Cat. No.: B1145838
CAS No.: 75672-31-0
M. Wt: 669.71
InChI Key:
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Description

Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is a glucuronide derivative of the bile salt glycoursodeoxycholic acid. It is a metabolite of Ursodeoxycholic Acid, which is commonly used as an anticholelithogenic agent . This compound is significant in the study of bile acids and their derivatives, particularly in the context of their biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt can be synthesized by conjugating Ursodeoxycholic Acid with glucuronic acid. This synthesis can be achieved through chemical or enzymatic methods. Chemical synthesis involves the use of chemical reagents and solvents to form the conjugate, while enzymatic synthesis uses enzymes to catalyze the reaction between Ursodeoxycholic Acid and glucuronic acid. Enzymatic synthesis is considered more environmentally friendly and cost-effective.

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis. This process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycoursodeoxycholic Acid-3-O-β-glucuronide Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Comparison with Similar Compounds

Properties

CAS No.

75672-31-0

Molecular Formula

C₃₂H₄₉NNa₂O₁₁

Molecular Weight

669.71

Synonyms

(3α,5β,7β)-24-[(Carboxymethyl)amino]-7-hydroxy-24-oxocholan-3-yl,β-D-Glucopyranosiduronic Acid Disodium Salt;  Cholane, β-D-Glucopyranosiduronic Acid_x000B_Derivative.

Origin of Product

United States

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